Germall plus

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

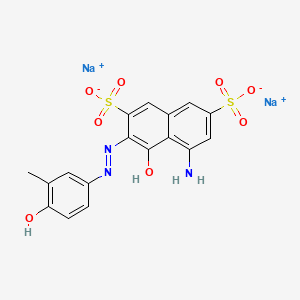

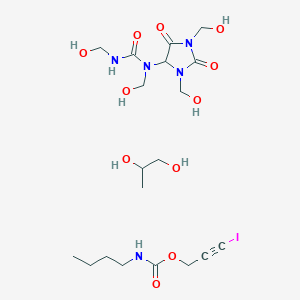

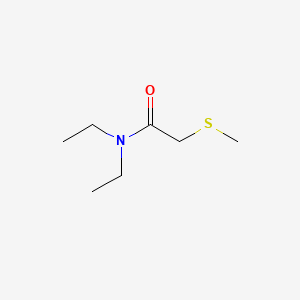

Germall Plus: is a highly effective, broad-spectrum preservative used in various personal care and cosmetic products. It is a synergistic combination of diazolidinyl urea and iodopropynyl butylcarbamate . This compound is known for its ability to protect formulations from microbial contamination, ensuring product safety and longevity .

Méthodes De Préparation

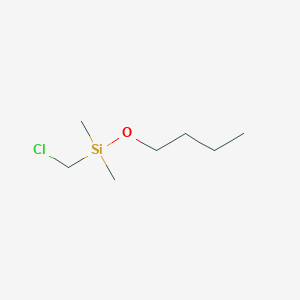

Synthetic Routes and Reaction Conditions: Germall Plus is synthesized through a patented process that combines diazolidinyl urea and iodopropynyl butylcarbamate . The reaction typically involves the use of propylene glycol as a solvent, and the process is carried out under controlled temperature conditions to ensure the stability of the final product .

Industrial Production Methods: In industrial settings, this compound is produced in large batches using automated systems that ensure consistent quality. The production process involves precise control of reaction conditions, including temperature, pH, and mixing speed, to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Germall Plus primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for its antimicrobial activity.

Common Reagents and Conditions: The compound reacts with various microbial cell components, disrupting their normal functions. Common reagents used in these reactions include formaldehyde donors and iodopropynyl butylcarbamate , which enhance its preservative properties .

Major Products Formed: The primary products formed from these reactions are inactive microbial cells , which are unable to proliferate, thus ensuring the preservation of the product .

Applications De Recherche Scientifique

Germall Plus has a wide range of applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry . Some of its notable applications include:

Chemistry: Used as a preservative in various chemical formulations to prevent microbial contamination.

Biology: Employed in biological research to maintain the sterility of samples and reagents.

Medicine: Utilized in pharmaceutical formulations to ensure the safety and efficacy of products.

Industry: Widely used in the personal care and cosmetic industry to extend the shelf life of products such as creams, lotions, and shampoos

Mécanisme D'action

Germall Plus exerts its effects by disrupting the cell membranes of microorganisms, thereby preventing their growth and multiplication. This disruption is primarily due to the action of iodopropynyl butylcarbamate , which interferes with the normal functioning of microbial cells. The compound also releases formaldehyde , which further enhances its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Germall Plus is often compared with other preservatives such as Optiphen Plus . While both compounds offer broad-spectrum antimicrobial activity, this compound is unique in its combination of diazolidinyl urea and iodopropynyl butylcarbamate , which provides enhanced preservative properties. Similar compounds include:

Optiphen Plus: A paraben and formaldehyde-free preservative known for its broad-spectrum bactericidal and fungicidal activity.

Phenoxyethanol: A commonly used preservative in cosmetics and personal care products.

Sorbic Acid: An organic acid used as a preservative in food and cosmetic products.

This compound stands out due to its cost-effectiveness, compatibility with various formulations, and its ability to provide reliable preservation even at low concentrations .

Propriétés

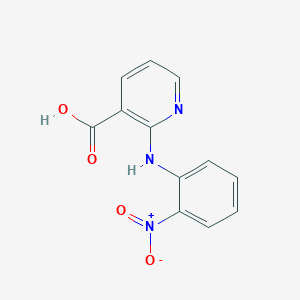

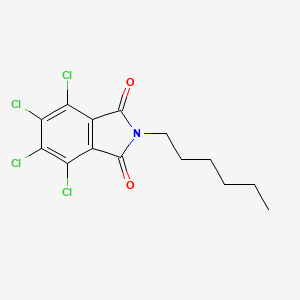

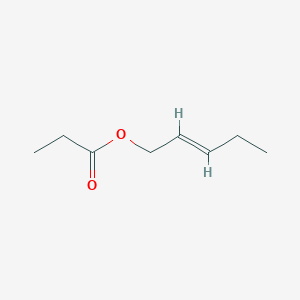

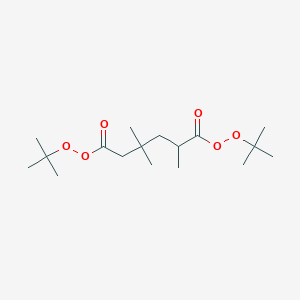

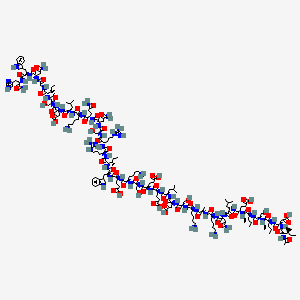

Formule moléculaire |

C19H34IN5O11 |

|---|---|

Poids moléculaire |

635.4 g/mol |

Nom IUPAC |

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea;3-iodoprop-2-ynyl N-butylcarbamate;propane-1,2-diol |

InChI |

InChI=1S/C8H12INO2.C8H14N4O7.C3H8O2/c1-2-3-6-10-8(11)12-7-4-5-9;13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15;1-3(5)2-4/h2-3,6-7H2,1H3,(H,10,11);5,13-16H,1-4H2,(H,9,18);3-5H,2H2,1H3 |

Clé InChI |

XUYROFSUVWYCOD-UHFFFAOYSA-N |

SMILES canonique |

CCCCNC(=O)OCC#CI.CC(CO)O.C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)

![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)

![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)